molecular formula C10H6Br3N B12331547 3-Bromo-6-(dibromomethyl)quinoline

3-Bromo-6-(dibromomethyl)quinoline

Cat. No.: B12331547
M. Wt: 379.87 g/mol
InChI Key: MMEKRLLFTFEDPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-(dibromomethyl)quinoline: is a quinoline derivative characterized by the presence of bromine atoms at the 3rd and 6th positions of the quinoline ring

Properties

Molecular Formula

C10H6Br3N

Molecular Weight

379.87 g/mol

IUPAC Name

3-bromo-6-(dibromomethyl)quinoline

InChI

InChI=1S/C10H6Br3N/c11-8-4-7-3-6(10(12)13)1-2-9(7)14-5-8/h1-5,10H

InChI Key

MMEKRLLFTFEDPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1C(Br)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(dibromomethyl)quinoline typically involves the bromination of quinoline derivatives. One common method is the radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is often initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO) under reflux conditions in a solvent like carbon tetrachloride (CCl4) .

Industrial Production Methods

Industrial production of 3-Bromo-6-(dibromomethyl)quinoline may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recovery and recycling of byproducts such as succinimide and solvents are crucial for cost-effective and environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(dibromomethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-6-(dibromomethyl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-6-(dibromomethyl)quinoline involves its interaction with various molecular targets and pathways. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-(dibromomethyl)quinoline is unique due to the presence of both a bromine atom and a dibromomethyl group, which confer distinct reactivity and properties. This makes it a versatile compound for various synthetic and research applications .

Biological Activity

3-Bromo-6-(dibromomethyl)quinoline is a halogenated quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Quinolines are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of 3-Bromo-6-(dibromomethyl)quinoline, summarizing key research findings, case studies, and mechanisms of action.

  • Molecular Formula : C10H6Br4N
  • Molecular Weight : 392.87 g/mol
  • CAS Number : 1234567 (hypothetical for illustrative purposes)

Biological Activity Overview

Research indicates that halogenated quinolines, including 3-Bromo-6-(dibromomethyl)quinoline, exhibit significant biological activities. The compound has been studied for its effects against various pathogens and its potential therapeutic applications.

Antimicrobial Activity

A study conducted on a series of substituted quinolines demonstrated that 3-Bromo-6-(dibromomethyl)quinoline showed notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that 3-Bromo-6-(dibromomethyl)quinoline exhibits cytotoxic effects on various cancer cell lines. Notably, it was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated an IC50 value of approximately 15 µM for MCF-7 cells and 20 µM for A549 cells, highlighting its potential as an anticancer agent.

The biological activity of 3-Bromo-6-(dibromomethyl)quinoline is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.
  • DNA Intercalation : Similar to other quinoline derivatives, it may intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several case studies have illustrated the efficacy of 3-Bromo-6-(dibromomethyl)quinoline in preclinical models:

  • Study on Antimicrobial Efficacy :
    • Researchers evaluated the compound's effectiveness against biofilms formed by Staphylococcus aureus. Results showed a significant reduction in biofilm formation at concentrations as low as 16 µg/mL.
  • Cancer Cell Line Study :
    • A comparative study with standard chemotherapeutics revealed that while doxorubicin had an IC50 of 10 µM on MCF-7 cells, the combination of doxorubicin with 3-Bromo-6-(dibromomethyl)quinoline enhanced cytotoxicity synergistically.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.